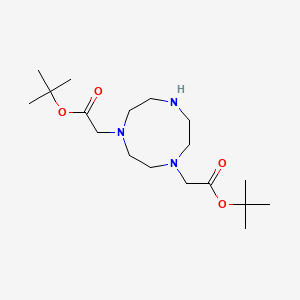

NO2A-(t-Bu ester)

Beschreibung

The exact mass of the compound Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 696863. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality NO2A-(t-Bu ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NO2A-(t-Bu ester) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 2-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N3O4/c1-17(2,3)24-15(22)13-20-9-7-19-8-10-21(12-11-20)14-16(23)25-18(4,5)6/h19H,7-14H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGBCHRKKXTZOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCNCCN(CC1)CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Bifunctional Chelator NO2A-(t-Bu ester): A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted molecular imaging and therapy, the selection of an appropriate bifunctional chelator is a critical determinant of the success of a radiopharmaceutical. NO2A-(t-Bu ester), a derivative of the 1,4,7-triazacyclononane-1,4-diacetic acid (NO2A) macrocycle, has emerged as a versatile and valuable tool for researchers in this field. Its structure combines a robust metal-chelating core with a latent carboxylic acid functionality, protected as a tert-butyl ester, which allows for covalent attachment to a variety of targeting biomolecules such as peptides and antibodies. This guide provides an in-depth technical overview of the applications of NO2A-(t-Bu ester) in research, with a focus on its use in the development of radiopharmaceuticals for positron emission tomography (PET) imaging.

Core Applications in Research

NO2A-(t-Bu ester) serves as a crucial building block in the synthesis of targeted radiopharmaceuticals. Its primary application lies in its ability to securely chelate diagnostic (e.g., Gallium-68, Copper-64) and therapeutic radionuclides. The conjugated biomolecule then directs the radiolabeled complex to specific biological targets, such as receptors overexpressed on cancer cells, enabling non-invasive imaging or targeted radiotherapy.

Key Research Areas:

-

Oncology: Development of PET imaging agents for the diagnosis, staging, and monitoring of cancers expressing specific receptors, such as the gastrin-releasing peptide receptor (GRPR) in prostate and breast cancer.

-

Radiopharmaceutical Chemistry: Investigation of novel radiolabeling methods and the development of next-generation chelating agents with improved stability and pharmacokinetic profiles.

-

Molecular Imaging: Use in preclinical and clinical research to visualize and quantify biological processes at the molecular level.

Quantitative Data

The stability of the metal-chelator complex is paramount to prevent the in vivo release of the radionuclide, which could lead to off-target toxicity and poor image quality. The NO2A macrocycle forms highly stable complexes with various metal ions.

Table 1: Stability Constants of Relevant Metal-Chelator Complexes

| Chelator | Metal Ion | Log K |

| NOTA (parent of NO2A) | Ga³⁺ | 31.0[1] |

| NOTA (parent of NO2A) | Cu²⁺ | >20 (estimated) |

Note: The stability constant for Cu²⁺ with NO2A is not explicitly found in the searched literature, but is expected to be high based on the values for similar macrocyclic chelators.

Table 2: In Vivo Biodistribution of ⁶⁴Cu and ⁶⁸Ga-Labeled Bombesin Analogs in PC-3 Tumor-Bearing Mice (% Injected Dose per Gram ± SD)

| Organ | ⁶⁴Cu-SarAr-SA-Aoc-bombesin(7–14) (1 h p.i.) | ⁶⁸Ga-LW02060 (1 h p.i.) |

| Blood | 0.8 ± 0.2 | 0.29 ± 0.05 |

| Heart | 0.3 ± 0.1 | 0.22 ± 0.04 |

| Lungs | 0.6 ± 0.1 | 0.44 ± 0.06 |

| Liver | 2.5 ± 0.5 | 1.15 ± 0.19 |

| Spleen | 0.3 ± 0.1 | 0.16 ± 0.03 |

| Kidneys | 3.9 ± 0.8 | 3.46 ± 0.57 |

| Pancreas | 1.2 ± 0.3 | 3.12 ± 0.89 |

| Stomach | 0.3 ± 0.1 | 0.25 ± 0.04 |

| Intestines | 1.1 ± 0.2 | 0.58 ± 0.10 |

| Muscle | 0.4 ± 0.1 | 0.23 ± 0.04 |

| Bone | 0.5 ± 0.1 | 0.10 ± 0.02 |

| Tumor | 13.0 ± 2.5[2] | 16.8 ± 2.70[3] |

Note: The data presented is for bombesin analogs with different chelators (SarAr and a NOTA-derivative) but provides a representative biodistribution profile for GRPR-targeted agents.

Experimental Protocols

The development of a radiolabeled peptide using NO2A-(t-Bu ester) involves a multi-step process, including peptide synthesis, chelator conjugation, deprotection, and radiolabeling.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Targeting Peptide (e.g., Bombesin Analog)

This protocol outlines the general steps for synthesizing a peptide on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxylic acid group of the next Fmoc-protected amino acid using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow it to react.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and by-products.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

Protocol 2: Conjugation of NO2A-(t-Bu ester) to the Peptide

-

Activation of NO2A-(t-Bu ester): Dissolve NO2A-(t-Bu ester) in a suitable solvent (e.g., DMF). Activate the free carboxylic acid group using a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

-

Coupling to Peptide-Resin: Add the activated NO2A-(t-Bu ester) solution to the peptide-resin from Protocol 1. The activated chelator will react with the free N-terminal amine of the peptide. Allow the reaction to proceed for several hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF and then dichloromethane (DCM).

Protocol 3: Cleavage and Deprotection

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5).

-

Cleavage Reaction: Treat the NO2A-(t-Bu ester)-peptide-resin with the cleavage cocktail. This will cleave the peptide from the resin and simultaneously remove the tert-butyl ester protecting groups from the chelator and any acid-labile side-chain protecting groups from the peptide. The reaction is typically carried out for 2-4 hours at room temperature.

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

-

Purification: Purify the crude NO2A-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide conjugate to obtain a stable powder.

Protocol 4: Radiolabeling with Gallium-68

-

⁶⁸Ge/⁶⁸Ga Generator Elution: Elute the ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

-

pH Adjustment: Add a suitable buffer (e.g., sodium acetate) to the ⁶⁸Ga eluate to adjust the pH to 3.5-4.5.

-

Labeling Reaction: Add the NO2A-peptide conjugate (typically 10-50 µg) to the buffered ⁶⁸Ga solution. Heat the reaction mixture at 95-100°C for 5-15 minutes.

-

Quality Control: Analyze the radiochemical purity of the [⁶⁸Ga]Ga-NO2A-peptide using radio-HPLC or radio-TLC.[4][5][6][7]

Protocol 5: Radiolabeling with Copper-64

-

Reaction Setup: In a reaction vial, combine the NO2A-peptide conjugate, ⁶⁴CuCl₂ in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5-7.5).

-

Labeling Reaction: Incubate the reaction mixture at a temperature ranging from room temperature to 95°C for 15-60 minutes. The optimal conditions will depend on the specific peptide conjugate.

-

Purification (if necessary): If unreacted ⁶⁴Cu is present, the radiolabeled peptide can be purified using a C18 Sep-Pak cartridge.

-

Quality Control: Determine the radiochemical purity using radio-HPLC or radio-TLC.

Visualizations

Conclusion

NO2A-(t-Bu ester) is a cornerstone bifunctional chelator in the development of targeted radiopharmaceuticals. Its robust coordination chemistry with medically relevant radionuclides, coupled with the flexibility for conjugation to a wide array of biomolecules, makes it an indispensable tool for researchers in oncology, nuclear medicine, and drug development. The detailed protocols and data presented in this guide are intended to facilitate the effective utilization of NO2A-(t-Bu ester) in advancing the field of molecular imaging and targeted radionuclide therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro and In Vivo Evaluation of 64Cu-Labeled SarAr-Bombesin Analogs in Gastrin-Releasing Peptide Receptor–Expressing Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [diF-Pro14]Bombesin(6−14) Analogs for Detection and Radioligand Therapy of Gastrin-Releasing Peptide Receptor-Expressing Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Promoting a validation, protocol of radio-HPLC methods for the determination of radiochemical purity for small size gallium-68 labelled peptide derivatives [inis.iaea.org]

- 5. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bifunctional Chelators for Radiolabeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of nuclear medicine and molecular imaging, bifunctional chelators (BFCs) are indispensable molecular bridges. They form a critical link between a targeting biomolecule, such as a monoclonal antibody or a peptide, and a metallic radionuclide. This union creates a radiopharmaceutical agent capable of delivering diagnostic or therapeutic radiation to a specific biological target with high precision. The design and selection of an appropriate BFC are paramount, as the chelator's properties significantly influence the stability, in vivo behavior, and overall efficacy of the resulting radiopharmaceutical.

A bifunctional chelator is characterized by two key components: a strong metal-chelating unit and a reactive functional group. The chelating moiety securely binds the radiometal, preventing its release in vivo, which could otherwise lead to off-target toxicity. The functional group allows for covalent conjugation to the targeting biomolecule. This guide provides a comprehensive overview of the core principles of bifunctional chelators, their application with various radiometals, and detailed methodologies for their use in the development of radiopharmaceuticals.

The Core Concept of Bifunctional Chelators

The fundamental role of a bifunctional chelator is to create a stable complex between a metallic radionuclide and a targeting vector. This relationship is crucial for the successful application of the resulting radiopharmaceutical in either diagnostic imaging or targeted therapy.

Types of Bifunctional Chelators

Bifunctional chelators are broadly categorized into two main classes based on their structure: acyclic (linear) and macrocyclic. The choice between these depends on the coordination chemistry of the specific radiometal being used.

Acyclic Chelators: These are open-chain molecules that can wrap around the metal ion. A significant advantage of acyclic chelators is their generally faster metal binding kinetics, which facilitates rapid radiolabeling. Common examples include derivatives of ethylenediaminetetraacetic acid (EDTA), diethylenetriaminepentaacetic acid (DTPA), and desferrioxamine (DFO).

Macrocyclic Chelators: These are cyclic molecules with donor atoms pointing inwards to form a pre-organized cavity for the metal ion. Macrocyclic chelators typically form more thermodynamically stable and kinetically inert complexes compared to their acyclic counterparts, which is crucial for preventing the in vivo release of the radiometal. Widely used macrocyclic chelators include derivatives of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA).

Common Radionuclides and Their Chelators

The selection of a bifunctional chelator is intrinsically linked to the chosen radionuclide. Different radiometals have distinct coordination chemistries, requiring specific chelator frameworks for stable complexation.[1]

| Radionuclide | Application | Common Chelators |

| Gallium-68 (⁶⁸Ga) | PET Imaging | NOTA, DOTA, HBED-CC |

| Lutetium-177 (¹⁷⁷Lu) | Therapy | DOTA, DTPA |

| Zirconium-89 (⁸⁹Zr) | PET Imaging | DFO, DFO*, DOTA |

| Copper-64 (⁶⁴Cu) | PET Imaging | NOTA, DOTA, TETA, Sar-TATE |

Quantitative Comparison of Common Bifunctional Chelators

The efficacy of a bifunctional chelator is determined by several key parameters, including its thermodynamic stability with the radiometal, the conditions required for efficient radiolabeling, and the in vivo stability of the resulting radiometal-chelator complex.

Thermodynamic Stability (log K)

The thermodynamic stability constant (log K) is a measure of the affinity of the chelator for a specific metal ion. A higher log K value indicates a more stable complex.

| Chelator | Ga(III) (⁶⁸Ga) | Lu(III) (¹⁷⁷Lu) | Zr(IV) (⁸⁹Zr) | Cu(II) (⁶⁴Cu) |

| DOTA | 21.3[2] | ~25-28 | ~30-35 | ~22-24 |

| NOTA | 31.1[2] | ~22-24 | N/A | ~21-23 |

| DTPA | ~23-25 | ~22-25 | ~30 | ~21 |

| DFO | ~28-30 | N/A | ~36-49[3] | N/A |

Note: Log K values can vary depending on the experimental conditions (pH, temperature, ionic strength). The values presented here are approximate and for comparative purposes.

Radiolabeling Conditions and Efficiency

The efficiency and conditions of the radiolabeling reaction are critical for the practical application of a bifunctional chelator, especially for short-lived radionuclides.

| Chelator | Radionuclide | Temperature (°C) | pH | Time (min) | Radiolabeling Efficiency (%) |

| DOTA | ⁶⁸Ga | 60-95[1][4] | 3-4[4] | 10-15[4] | >95[4] |

| NOTA | ⁶⁸Ga | Room Temp - 37[4] | 4[4] | 5-10[4] | >98[4] |

| DOTA | ¹⁷⁷Lu | 90-100 | 4.5-5.5 | 20-30 | >95 |

| DTPA | ¹⁷⁷Lu | Room Temp | 5-6 | 10-20 | >95 |

| DFO | ⁸⁹Zr | Room Temp | 7-7.4 | 30-60 | >95 |

| DOTA | ⁸⁹Zr | 90-95 | 4.5-5.5 | 60 | >90 |

| NOTA | ⁶⁴Cu | Room Temp | 5.5-6.5 | 10-20 | >95[5] |

| DOTA | ⁶⁴Cu | 37-50 | 5.5-6.5 | 30-60 | >90[5] |

In Vitro and In Vivo Stability

The stability of the radiolabeled complex in biological media is crucial to prevent the release of the radionuclide and subsequent off-target radiation dose.

| Chelator Conjugate | Radionuclide | Stability Assay | Time Point | % Intact/Stable |

| DOTA-Antibody | ⁶⁴Cu | Human Serum | 48 h | >94[6] |

| NOTA-Antibody | ⁶⁴Cu | Human Serum | 48 h | >94[6] |

| DTPA-Antibody | ⁶⁴Cu | Human Serum | 48 h | <20[6] |

| DFO-Trastuzumab | ⁸⁹Zr | In vivo (Femur) | 168 h | Lower (higher bone uptake)[7][8] |

| DFO*-Trastuzumab | ⁸⁹Zr | In vivo (Femur) | 168 h | Higher (lower bone uptake)[7][8] |

| DOTA-Trastuzumab | ⁸⁹Zr | In vivo (Bone) | 144 h | Higher (lower bone uptake vs. DFO)[9] |

Experimental Protocols

Protocol 1: Conjugation of a Bifunctional Chelator to a Monoclonal Antibody

This protocol outlines the general steps for conjugating a bifunctional chelator with an isothiocyanate (NCS) functional group to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

-

Bifunctional chelator-NCS (e.g., p-SCN-Bn-DOTA)

-

Dimethyl sulfoxide (DMSO)

-

Sodium bicarbonate buffer (0.1 M, pH 9.0)

-

Size-exclusion chromatography (SEC) column (e.g., PD-10)

-

Spectrophotometer

Procedure:

-

Antibody Preparation: Buffer exchange the mAb into 0.1 M sodium bicarbonate buffer (pH 9.0) to ensure the lysine residues are deprotonated and reactive. Adjust the antibody concentration to 5-10 mg/mL.

-

Chelator Preparation: Dissolve the bifunctional chelator-NCS in DMSO to a concentration of 10-20 mM.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the chelator solution to the antibody solution. Gently mix and incubate for 1-2 hours at room temperature.

-

Purification: Remove the unreacted chelator by passing the reaction mixture through a pre-equilibrated SEC column, eluting with PBS.

-

Characterization:

-

Determine the protein concentration of the purified conjugate using a spectrophotometer by measuring the absorbance at 280 nm.

-

Determine the chelator-to-antibody ratio (CAR) using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of radionuclide and measuring the specific activity.

-

Protocol 2: Radiolabeling of a DOTA-conjugated Antibody with ⁶⁸Ga

This protocol describes the radiolabeling of a DOTA-conjugated antibody with Gallium-68.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl

-

DOTA-conjugated antibody

-

Sodium acetate buffer (1 M, pH 4.5)

-

Heating block

-

ITLC strips and mobile phase (e.g., 0.1 M sodium citrate)

-

Radio-TLC scanner

Procedure:

-

Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

Reaction Setup: In a sterile vial, add the DOTA-conjugated antibody (typically 50-100 µg).

-

pH Adjustment: Add sodium acetate buffer to the vial to adjust the pH to 4.0-4.5.

-

Radiolabeling: Add the ⁶⁸GaCl₃ eluate to the vial. Heat the reaction mixture at 90-95°C for 10-15 minutes.

-

Quality Control:

-

Spot a small aliquot of the reaction mixture onto an ITLC strip.

-

Develop the strip using the appropriate mobile phase.

-

Scan the strip using a radio-TLC scanner to determine the radiochemical purity. The ⁶⁸Ga-DOTA-antibody conjugate should remain at the origin, while free ⁶⁸Ga will migrate with the solvent front.

-

Protocol 3: In Vitro Serum Stability Assay

This protocol is used to assess the stability of the radiolabeled antibody in human serum.

Materials:

-

Radiolabeled antibody

-

Human serum

-

Incubator at 37°C

-

ITLC or HPLC system

Procedure:

-

Incubation: Add a small volume of the radiolabeled antibody to a vial containing human serum. Incubate the mixture at 37°C.

-

Time Points: At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.

-

Analysis: Analyze the aliquots using ITLC or size-exclusion HPLC to determine the percentage of radioactivity still attached to the antibody.

Signaling Pathways and Experimental Workflows

Somatostatin Receptor Signaling Pathway

Many radiopharmaceuticals, such as ⁶⁸Ga-DOTATATE, target somatostatin receptors (SSTRs), which are overexpressed in neuroendocrine tumors. The binding of the radiopharmaceutical to the SSTR initiates a signaling cascade that leads to the internalization of the receptor-ligand complex, thereby concentrating the radioactivity within the tumor cell.

Workflow for Radiolabeled Antibody Production

The production of a radiolabeled antibody for clinical or preclinical use follows a stringent workflow to ensure quality and safety.

Conclusion

Bifunctional chelators are at the heart of modern radiopharmaceutical chemistry, enabling the targeted delivery of radionuclides for both diagnostic and therapeutic purposes. The judicious selection of a chelator, based on the specific radionuclide and targeting biomolecule, is critical for the development of safe and effective agents. This guide has provided a comprehensive overview of the fundamental principles, a comparative analysis of common chelators, and detailed experimental protocols to aid researchers in this dynamic field. As our understanding of coordination chemistry and molecular biology deepens, the development of novel bifunctional chelators with improved properties will continue to drive innovation in nuclear medicine.

References

- 1. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET | springermedizin.de [springermedizin.de]

- 2. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Synthesis of NO2A-(t-Bu ester) for Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,4,7-Triazacyclononane-1,4-bis(tert-butyl acetate), commonly known as NO2A-(t-Bu ester). This bifunctional chelating agent is a critical building block in the development of radiopharmaceuticals for preclinical imaging and therapeutic applications.[1][2][3] This document outlines the detailed experimental protocols for its synthesis, purification, and characterization, supported by quantitative data and visual workflows to facilitate understanding and replication in a research setting.

Core Synthesis and Quantitative Data

The synthesis of NO2A-(t-Bu ester) primarily involves the dialkylation of 1,4,7-triazacyclononane (TACN) with tert-butyl bromoacetate.[4][5] The reaction yields a mixture of mono-, di-, and trisubstituted products, necessitating careful control of reaction conditions and purification to isolate the desired disubstituted compound.[4][5]

| Parameter | Value | Reference |

| Chemical Name | 1,4,7-Triazacyclononane-1,4-bis(t-butyl acetate) | [1][6] |

| Molecular Formula | C18H35N3O4 | [1][6] |

| Molecular Weight | 357.50 g/mol | [1][6] |

| CAS Number | 174137-97-4 | [1][6] |

| Purity | ≥ 95% | [1][6] |

| Yield of Precursor | 49% (for 1,4-bis(tert-Butoxycarbonylmethyl)-1,4,7-triazacyclononane) | [5] |

Experimental Protocol: Synthesis of NO2A-(t-Bu ester)

This protocol is adapted from established methods for the synthesis of similar di-substituted triazacyclononane derivatives.[4][5]

Materials:

-

1,4,7-Triazacyclononane (TACN)

-

tert-Butyl bromoacetate

-

Acetonitrile (CH3CN)

-

Deionized water (DI water)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Dichloromethane (CH2Cl2)

-

Ether

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,4,7-triazacyclononane (TACN) (1 equivalent) in acetonitrile at 0°C.

-

Addition of Alkylating Agent: Slowly add a solution of tert-butyl bromoacetate (2 equivalents) in acetonitrile dropwise to the TACN solution over a period of 4 hours at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Work-up:

-

Filter the reaction mixture and evaporate the solvent from the filtrate.

-

Dissolve the residue in deionized water.

-

Adjust the pH of the solution to 3 using 1 M HCl and extract with ether to remove unreacted starting material and byproducts.

-

Adjust the pH of the aqueous layer to 8 using 1 M NaOH.

-

-

Extraction of Product: Extract the product from the aqueous layer with dichloromethane.

-

Purification:

-

Combine the organic extracts and evaporate the solvent.

-

The crude product can be further purified by silica column chromatography using a dichloromethane/methanol gradient to isolate the desired di-substituted product (NO2A-(t-Bu ester)).[4]

-

The purified residue can be treated with ether and then hexane to afford the pure product as a white powder.[5]

-

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the tert-butyl ester groups.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[6]

Preclinical Applications Workflow

NO2A-(t-Bu ester) serves as a bifunctional chelator. One of its carboxyl groups is protected by a tert-butyl ester, leaving a secondary amine on the macrocyclic ring available for conjugation to a targeting biomolecule (e.g., peptide, antibody, or small molecule). The other two carboxyl groups are available for chelation with a radiometal for imaging (e.g., Gallium-68 for PET) or therapeutic applications.[1][3]

The diagram above illustrates the typical workflow for utilizing NO2A-(t-Bu ester) in preclinical studies. This process involves the initial synthesis of the chelator, its conjugation to a specific targeting biomolecule, subsequent radiolabeling with a suitable radioisotope, and finally, its evaluation in in vivo imaging and biodistribution studies to assess its targeting efficacy and pharmacokinetic properties.

Synthesis Workflow Diagram

The following diagram details the key steps in the chemical synthesis and purification of NO2A-(t-Bu ester).

This workflow provides a step-by-step visualization of the synthesis process, from the initial reaction of starting materials to the final characterization of the purified NO2A-(t-Bu ester). Each stage is crucial for obtaining a high-purity product suitable for preclinical research.

References

- 1. NO2A-(t-Bu ester) - ChemiMartChemiMart [chemimart.de]

- 2. NO2A-Butyne-bis (t-Butyl ester) - Ruixibiotech [ruixibiotech.com]

- 3. chempep.com [chempep.com]

- 4. A Practical Route for the Preparation of 1,4,7-Triazacyclononanyl Diacetates with a Hydroxypyridinonate Pendant Arm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. macrocyclics.com [macrocyclics.com]

NO2A-(t-Bu ester): A Technical Guide to a Versatile NOTA Derivative for Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of nuclear medicine and radiopharmaceutical development, the chelation of radiometals to targeting biomolecules is a critical step. The stability of the resulting radiometal-conjugate directly impacts the safety and efficacy of a diagnostic or therapeutic agent. 1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA) has emerged as a highly effective chelator for a variety of radiometals, particularly for Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). NO2A-(t-Bu ester), or 1,4,7-Triazacyclononane-1,4-bis(t-butyl acetate), is a key derivative of NOTA that offers significant advantages in the synthesis of these radiopharmaceuticals.

This technical guide provides an in-depth overview of NO2A-(t-Bu ester), including its synthesis, its role as a bifunctional chelator, and detailed protocols for its conjugation to peptides and subsequent radiolabeling.

Core Concepts: NO2A-(t-Bu ester) as a NOTA Derivative

NO2A-(t-Bu ester) is a macrocyclic chelator based on the 1,4,7-triazacyclononane (TACN) backbone. It features two carboxylic acid groups protected as tert-butyl esters and one secondary amine on the macrocyclic ring that is available for further functionalization. This structure makes it an ideal precursor for creating bifunctional chelators. The tert-butyl ester groups are relatively stable under neutral and basic conditions but can be readily removed with acid treatment, allowing for controlled deprotection and subsequent chelation of a radiometal.

The primary utility of NO2A-(t-Bu ester) lies in its role as a building block for creating NOTA-based chelators with a pendant arm for conjugation to a targeting moiety, such as a peptide or antibody. By alkylating the remaining secondary amine, a third chelating arm with a reactive functional group for bioconjugation can be introduced.

Data Presentation

Table 1: Physicochemical Properties of NO2A-(t-Bu ester)

| Property | Value |

| Chemical Name | 1,4,7-Triazacyclononane-1,4-bis(t-butyl acetate) |

| Molecular Formula | C₁₈H₃₅N₃O₄ |

| Molecular Weight | 357.50 g/mol |

| CAS Number | 174137-97-4 |

| Appearance | White to off-white solid |

| Purity (typical) | ≥95% |

| Solubility | Soluble in organic solvents such as acetonitrile, dichloromethane, and DMSO. |

Table 2: Stability Constants (log K) of NOTA Complexes with Common Radiometals

| Metal Ion | log K |

| Ga³⁺ | ~30.98 |

| Cu²⁺ | ~21.64 |

| In³⁺ | ~29.5 |

| Lu³⁺ | ~20.9 |

| Y³⁺ | ~20.2 |

Note: Stability constants can vary depending on experimental conditions (e.g., temperature, pH, ionic strength). The values presented are representative of those found in the literature for NOTA and its derivatives.

Table 3: Typical Radiolabeling Parameters and Outcomes for NOTA-Peptide Conjugates

| Radionuclide | Precursor Amount | Buffer | pH | Temperature (°C) | Time (min) | Radiochemical Yield (%) | Specific Activity (GBq/µmol) |

| ⁶⁸Ga | 5-20 nmol | 0.1 M Sodium Acetate | 3.5-4.5 | 95 | 5-10 | >95 | 10-50 |

| ⁶⁴Cu | 5-20 nmol | 0.1 M Ammonium Acetate | 5.5-6.5 | 25-37 | 15-60 | >95 | 1-10 |

Experimental Protocols

Protocol 1: Synthesis of NO2A-(t-Bu ester)

This protocol describes a general method for the synthesis of 1,4,7-triazacyclononane-1,4-bis(t-butyl acetate).

Materials:

-

1,4,7-Triazacyclononane (TACN)

-

tert-Butyl bromoacetate

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate (or other suitable base)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 1,4,7-triazacyclononane (1 equivalent) and sodium bicarbonate (2.2 equivalents) in anhydrous acetonitrile.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of tert-butyl bromoacetate (2.1 equivalents) in anhydrous acetonitrile to the reaction mixture dropwise over a period of 1-2 hours.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield NO2A-(t-Bu ester) as a white or pale yellow solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of a Bifunctional NOTA Chelator and Conjugation to a Peptide

This protocol outlines the steps for converting NO2A-(t-Bu ester) into a bifunctional chelator and its subsequent conjugation to a peptide containing a primary amine (e.g., on a lysine residue or the N-terminus).

Part A: Synthesis of a Carboxy-Functionalized NOTA Derivative

-

Alkylation: React NO2A-(t-Bu ester) (1 equivalent) with a protected bromoacetic acid derivative (e.g., tert-butyl bromoacetate, 1.1 equivalents) in the presence of a base (e.g., diisopropylethylamine) in a suitable solvent like acetonitrile at elevated temperature (e.g., 60-80 °C). This will yield the tri-tert-butyl ester of NOTA (NOTA-tris(t-Bu ester)).

-

Selective Deprotection: To generate a free carboxylic acid for conjugation, one of the tert-butyl ester groups must be selectively cleaved. This can be achieved under carefully controlled acidic conditions. For example, treat the NOTA-tris(t-Bu ester) with a limited amount of trifluoroacetic acid (TFA) in dichloromethane at 0 °C to room temperature. The reaction progress should be carefully monitored by HPLC to maximize the yield of the mono-acid, di-ester product.

-

Purification: Purify the resulting NOTA-bis(t-Bu ester)-monoacetic acid by preparative HPLC.

Part B: Peptide Conjugation

-

Activation of the Chelator: Dissolve the purified NOTA-bis(t-Bu ester)-monoacetic acid (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF). Add a coupling agent like HATU (1 equivalent) and a base such as diisopropylethylamine (DIPEA) (2 equivalents) and stir for 15-30 minutes at room temperature to form the active ester.

-

Coupling to the Peptide: Add a solution of the peptide (containing a free amine, 1 equivalent) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to the activated chelator solution.

-

Reaction: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by HPLC.

-

Purification of the Conjugate: Purify the resulting NOTA-bis(t-Bu ester)-peptide conjugate by preparative HPLC.

-

Deprotection of tert-Butyl Esters: Treat the purified conjugate with a solution of trifluoroacetic acid (TFA) in water (e.g., 95% TFA) for 1-2 hours at room temperature to remove the tert-butyl ester protecting groups.

-

Final Purification: Purify the final NOTA-peptide conjugate by preparative HPLC and lyophilize to obtain a white powder.

Protocol 3: Radiolabeling of a NOTA-Peptide Conjugate with Gallium-68

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for elution

-

NOTA-peptide conjugate

-

0.1 M Sodium acetate buffer (pH 4.0)

-

Heating block or water bath

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ in solution.

-

In a sterile reaction vial, add 5-20 nmol of the NOTA-peptide conjugate dissolved in water or a small amount of DMSO.

-

Add the ⁶⁸GaCl₃ eluate to the vial.

-

Adjust the pH of the reaction mixture to 3.5-4.5 by adding 0.1 M sodium acetate buffer.

-

Heat the reaction mixture at 95 °C for 5-10 minutes.

-

After cooling to room temperature, perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A typical mobile phase for radio-TLC is 0.1 M sodium citrate (pH 6.0), where the ⁶⁸Ga-NOTA-peptide remains at the origin (Rf = 0) and free ⁶⁸Ga moves with the solvent front (Rf = 1).

-

If necessary, the radiolabeled product can be purified using a C18 Sep-Pak cartridge.

Protocol 4: Radiolabeling of a NOTA-Peptide Conjugate with Copper-64

Materials:

-

⁶⁴CuCl₂ solution

-

NOTA-peptide conjugate

-

0.1 M Ammonium acetate buffer (pH 5.5)

-

Incubator or water bath

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

In a sterile reaction vial, add 5-20 nmol of the NOTA-peptide conjugate dissolved in water or a small amount of DMSO.

-

Add the ⁶⁴CuCl₂ solution to the vial.

-

Add 0.1 M ammonium acetate buffer to adjust the pH to 5.5.

-

Incubate the reaction mixture at room temperature or 37 °C for 15-60 minutes.

-

Perform quality control using radio-TLC or radio-HPLC. A common mobile phase for radio-TLC is a mixture of 10% ammonium acetate and methanol (1:1 v/v).

-

Purification, if required, can be performed using a C18 Sep-Pak cartridge.

Mandatory Visualization

Caption: Experimental workflow for developing a NOTA-based radiopharmaceutical.

Caption: Logical relationship diagram for the radiolabeling process.

An In-depth Technical Guide to the Research Applications of CAS Number 174137-97-4 (NO2A-(t-Bu ester))

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research applications of the chemical compound with CAS number 174137-97-4. This compound, scientifically known as di-tert-butyl 2,2'-(1,4,7-triazacyclononane-1,4-diyl)diacetate, and commonly referred to as NO2A-(t-Bu ester), is a pivotal precursor in the development of advanced molecular imaging agents and radiopharmaceuticals. Its unique chemical structure allows for the synthesis of bifunctional chelators, primarily 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), which are essential for stably incorporating radiometals for use in Positron Emission Tomography (PET) and other nuclear medicine applications.

Core Concepts: The Role of NO2A-(t-Bu ester) in Radiopharmaceutical Development

NO2A-(t-Bu ester) serves as a protected form of a NOTA chelator. The tert-butyl ester groups are protecting groups for two of the carboxylic acid moieties of the eventual NOTA chelator. This protection strategy is crucial for selectively functionalizing the secondary amine on the triazacyclononane ring, allowing for the covalent attachment of the chelator to a variety of targeting biomolecules such as peptides, antibodies, and nanoparticles. Following conjugation, the tert-butyl groups are removed under acidic conditions to yield the final NOTA-conjugated biomolecule, ready for radiolabeling.

The resulting NOTA chelator forms highly stable complexes with a range of medically relevant radiometals. The cage-like structure of NOTA provides high thermodynamic stability and kinetic inertness to the resulting radiometal complex, which is critical for in vivo applications to prevent the release of the radionuclide and minimize off-target toxicity.[1]

Key Research Applications

The primary application of NO2A-(t-Bu ester) is in the synthesis of NOTA-based radiopharmaceuticals for PET imaging. These imaging agents are designed to target specific biological markers associated with diseases such as cancer.

Targeted Cancer Imaging: NOTA-conjugated biomolecules are used to target a variety of cancer-related receptors, including:

-

Somatostatin Receptor Subtype 2 (SSTR2): Overexpressed in many neuroendocrine tumors (NETs). NOTA-conjugated peptides targeting SSTR2 have shown improved tumor uptake and pharmacokinetics.[2]

-

Human Epidermal Growth Factor Receptor 2 (HER2): A key biomarker in certain types of breast cancer. NOTA-conjugated antibodies like trastuzumab have been developed for imaging HER2-positive tumors.[3]

-

Gastrin-Releasing Peptide Receptor (GRPR): Overexpressed in prostate and breast cancers. NOTA-conjugated peptides targeting GRPR have demonstrated high tumor uptake in preclinical models.[2]

-

Transferrin Receptor 1 (CD71): Upregulated in various cancers due to increased iron demand. NOTA-conjugated nanoparticles have been evaluated for imaging CD71 expression.[4]

Radiometals for PET Imaging: NOTA chelators are particularly well-suited for complexing a variety of radiometals, including:

-

Gallium-68 (⁶⁸Ga): A generator-produced positron emitter with a convenient half-life of 68 minutes, making it ideal for imaging with peptides and small molecules.[5][6]

-

Copper-64 (⁶⁴Cu): A cyclotron-produced radionuclide with a longer half-life of 12.7 hours, suitable for imaging with larger molecules like antibodies that have slower pharmacokinetics.[1][3]

-

Fluorine-18 (¹⁸F): While not a metal, a novel labeling method utilizes the formation of an aluminum fluoride (Al¹⁸F) complex that can be chelated by NOTA, expanding the utility of this chelator to the most commonly used PET radionuclide.[2][7]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving NOTA-based radiopharmaceuticals synthesized using precursors like NO2A-(t-Bu ester).

Table 1: Radiolabeling Performance of NOTA-Conjugates

| Radiopharmaceutical | Radionuclide | Radiolabeling Yield | Radiochemical Purity | Molar Activity (GBq/µmol) | Reference |

| ⁶⁸Ga-NOTA-2Rs15d | ⁶⁸Ga | >97% | >98% | 55-200 | [6] |

| ⁶⁴Cu-NOTA-Trastuzumab | ⁶⁴Cu | >98% | >98% | Not Reported | [3] |

| ⁶⁴Cu-NOTA-HFn | ⁶⁴Cu | >98.5% | >98% | 72.96 ± 21.33 | [4] |

| Al¹⁸F-IMP 449 | ¹⁸F | 5-20% | Not Reported | 18,500-48,100 GBq/mmol | [7] |

Table 2: In Vitro and In Vivo Performance of NOTA-Radiopharmaceuticals

| Radiopharmaceutical | Target | Cell Line / Animal Model | Binding Affinity (IC₅₀/Kd) | Tumor Uptake (%ID/g) | Reference |

| ⁶⁴Cu-NOTA-GRPR construct | GRPR | PC-3 tumor-bearing mice | < 3 nM (IC₅₀) | 4.99 ± 1.40 (1 h p.i.) | [2] |

| ⁶⁸Ga-NOTA-2Rs15d | HER2 | SK-OV-3 xenografts | Not Reported | 4.34 ± 0.90 (1 h p.i.) | [6] |

| ⁶⁴Cu-NOTA-HFn | CD71 | C666-1 cells | 10.9 ± 6.1 nM (Kd) | Not Reported | [4] |

Experimental Protocols and Methodologies

The following sections provide detailed methodologies for key experiments involving the use of NO2A-(t-Bu ester) and the resulting NOTA-conjugates.

Synthesis of NOTA-Functionalized Peptides on Solid Support

This protocol describes a general approach for the synthesis of NOTA-conjugated peptides using a solid-phase synthesis strategy.[8][9]

Methodology:

-

Peptide Synthesis: The peptide is synthesized on a solid support resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Bromoacetylation: The N-terminus or a lysine side chain of the resin-bound peptide is reacted with bromoacetic acid to introduce a reactive site for the subsequent alkylation of the triazacyclononane macrocycle.

-

NOTA Chelate Assembly: The bromoacetylated peptide is then reacted with the triazacyclononane macrocycle. This is a two-step process to assemble the NOTA chelate on the solid support.

-

Deprotection and Cleavage: The resin-bound NOTA-peptide is treated with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), to remove the protecting groups from the amino acid side chains and cleave the peptide from the resin.

-

Purification: The crude NOTA-peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Radiolabeling of a NOTA-Conjugated Antibody with ⁶⁴Cu

This protocol provides a general guideline for the radiolabeling of a NOTA-conjugated antibody with Copper-64.[1][3]

Materials:

-

NOTA-conjugated antibody (e.g., NOTA-Trastuzumab)

-

⁶⁴CuCl₂ in 0.05 M HCl

-

Ammonium acetate buffer (0.2 M, pH 5.5)

-

Metal-free water and buffers

-

PD-10 size-exclusion column for purification

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Preparation of the Reaction Mixture:

-

In a sterile, metal-free microcentrifuge tube, add a specific amount of the NOTA-conjugated antibody.

-

Add ammonium acetate buffer (0.2 M, pH 5.5) to the antibody solution.

-

Carefully add the desired amount of ⁶⁴CuCl₂ solution to the mixture. The final pH should be maintained around 5.5.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 10-20 minutes. Gentle mixing may be applied. For some antibody conjugates, gentle heating (e.g., 37-40°C) may improve labeling efficiency, but this should be optimized to prevent denaturation.

-

-

Purification:

-

Following incubation, purify the ⁶⁴Cu-NOTA-antibody from unchelated ⁶⁴Cu using a PD-10 size-exclusion column.

-

Equilibrate the PD-10 column with metal-free phosphate-buffered saline (PBS).

-

Load the reaction mixture onto the column and elute with PBS.

-

Collect fractions and measure the radioactivity of each fraction to identify the labeled antibody, which will elute first.

-

-

Quality Control:

-

Determine the radiochemical purity and yield using radio-TLC or radio-HPLC.

-

For radio-TLC, a typical system uses a mobile phase that allows the labeled antibody to remain at the origin while free ⁶⁴Cu moves with the solvent front.

-

The radiochemical yield is calculated as the percentage of activity associated with the antibody peak relative to the total activity.

-

In Vitro Serum Stability Assay

This protocol is used to assess the stability of the radiolabeled conjugate in serum.[3]

Procedure:

-

Incubate a small amount of the purified radiolabeled antibody (e.g., ⁶⁴Cu-NOTA-trastuzumab) in fresh human or mouse serum at 37°C.

-

At various time points (e.g., 1, 4, 6, 12, 24, and 48 hours), take aliquots of the mixture.

-

Analyze the aliquots by radio-TLC or radio-HPLC to determine the percentage of radioactivity that remains associated with the antibody.

Visualizations: Diagrams of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes related to the application of NO2A-(t-Bu ester).

Caption: General workflow for the synthesis and preclinical evaluation of a NOTA-based radiopharmaceutical.

Caption: Mechanism of action for a NOTA-based targeted PET imaging agent.

Conclusion

The compound with CAS number 174137-97-4, NO2A-(t-Bu ester), is a critical building block in the field of radiopharmaceutical chemistry. Its role as a protected precursor for the highly effective NOTA chelator enables the development of a wide range of targeted imaging agents for PET. The ability to stably chelate various medically important radiometals and conjugate to different biomolecules underscores its importance in advancing molecular imaging and personalized medicine. The experimental protocols and data presented in this guide highlight the practical applications and the significant potential of this compound in ongoing and future research in oncology and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. radiologybusiness.com [radiologybusiness.com]

- 8. Total solid-phase synthesis of NOTA-functionalized peptides for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Indispensable Role of Macrocyclic Chelators in Nuclear Medicine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nuclear medicine and molecular imaging, the precise delivery of radionuclides to target tissues is paramount for both diagnostic and therapeutic efficacy. At the heart of this targeted approach lies a class of molecules known as macrocyclic chelators. These cyclic organic compounds form highly stable complexes with radiometals, preventing their premature release in vivo and ensuring they reach their intended destination. This technical guide provides a comprehensive overview of the core principles of macrocyclic chelators, their quantitative properties, detailed experimental methodologies, and the logical workflow for the development of next-generation radiopharmaceuticals.

Core Concepts: The Foundation of Radiopharmaceutical Design

Radiopharmaceuticals are comprised of a targeting moiety (e.g., an antibody or peptide), a radionuclide, and a crucial linking molecule—the bifunctional chelator.[1] Macrocyclic chelators are a preferred class of these linkers due to the "macrocyclic effect," which describes the enhanced thermodynamic and kinetic stability of their metal complexes compared to their linear (acyclic) counterparts.[2] This superior stability is critical to prevent the in vivo dissociation of the radiometal, which could lead to off-target radiation exposure and diminished therapeutic or diagnostic effectiveness.[3][4]

The selection of an appropriate macrocyclic chelator is dictated by the specific properties of the radiometal, including its size and coordination chemistry.[4][5] Key macrocyclic chelators in nuclear medicine include DOTA, NOTA, and TETA, each exhibiting distinct preferences for different radiometals.

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): Widely regarded as a versatile and "workhorse" chelator, DOTA is frequently used for a variety of radiometals, including therapeutic radionuclides like ¹⁷⁷Lu and ⁹⁰Y, as well as the diagnostic positron emitter ⁶⁸Ga.[5][6] Its 12-membered ring structure provides a suitable cavity for a range of metal ions.

-

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): With a smaller 9-membered ring, NOTA is particularly well-suited for smaller radiometals like ⁶⁸Ga, forming highly stable complexes under mild conditions.[7][8]

-

TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid): This 14-membered macrocycle is often employed for chelating copper isotopes, such as the PET imaging agent ⁶⁴Cu.[9]

The development of novel macrocyclic chelators is an active area of research, with efforts focused on optimizing radiolabeling kinetics, enhancing in vivo stability, and expanding the range of compatible radiometals.[1][4]

Quantitative Data Presentation: A Comparative Analysis

The selection of a macrocyclic chelator for a specific application is a data-driven process. The following tables summarize key quantitative parameters for commonly used macrocyclic chelators, providing a basis for informed decision-making in radiopharmaceutical development.

Table 1: Thermodynamic Stability Constants (log K) of Macrocyclic Chelator Complexes with Various Radiometals

| Chelator | Ga³⁺ | Lu³⁺ | Y³⁺ | Ac³⁺ | Cu²⁺ |

| DOTA | 21.3[7] | ~22-25 | ~24-25 | ~23-24 | ~22-23 |

| NOTA | 31.1[7] | ~19-20 | ~21-22 | N/A | ~21-22 |

| TETA | N/A | ~19-20 | ~20-21 | N/A | ~22-23 |

Note: Stability constants can vary depending on experimental conditions. The values presented are representative ranges from the literature.

Table 2: Typical Radiolabeling Conditions and Efficiencies

| Chelator | Radionuclide | Temperature (°C) | pH | Time (min) | Radiochemical Purity (%) |

| DOTA | ⁶⁸Ga | 90-95 | 3.5-4.5 | 5-15 | >95 |

| ¹⁷⁷Lu | 90-100 | 4.0-5.5 | 20-30 | >98 | |

| ²²⁵Ac | 37[10] | 5.5-6.5 | 60-90 | >95[11] | |

| NOTA | ⁶⁸Ga | Room Temp - 60 | 3.5-5.5 | 5-10 | >98[12][13] |

| ⁶⁴Cu | Room Temp | 5.5-6.5 | 10 | >95 | |

| TETA | ⁶⁴Cu | 37-42 | 5.0-6.0 | 30-60 | >95 |

Table 3: Comparative In Vivo Biodistribution Data (%ID/g) of ⁶⁴Cu-labeled PSMA-targeting agents in 22Rv1 Tumor-Bearing Mice at 24h Post-Injection

| Organ | ⁶⁴Cu-DOTA-PSMA-3Q | ⁶⁴Cu-NOTA-PSMA-3Q |

| Tumor | Significantly Higher Retention [14] | Lower Retention[14] |

| Liver | 2.92 ± 0.44[14] | Lower Uptake [14] |

| Kidneys | High | High |

| Blood | Low | Low |

Data from preclinical studies.[14] This table highlights how the choice of chelator can significantly impact tumor retention and off-target organ uptake.

Experimental Protocols: A Step-by-Step Guide

The successful development and evaluation of a radiopharmaceutical relies on robust and reproducible experimental procedures. This section provides detailed methodologies for the key steps in preparing and assessing a macrocyclic chelator-based agent, using an antibody as the targeting biomolecule as an example.

Conjugation of a Bifunctional Chelator to an Antibody via NHS Ester Chemistry

This protocol describes a general method for conjugating a bifunctional chelator containing an N-hydroxysuccinimide (NHS) ester functional group to the lysine residues of a monoclonal antibody.[][16]

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines like Tris.

-

Bifunctional chelator with an NHS ester functional group (e.g., DOTA-NHS-ester).

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Sodium bicarbonate buffer (1 M, pH 8.5-9.0).

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-50) for purification.

-

UV-Vis spectrophotometer.

Procedure:

-

Antibody Preparation:

-

If necessary, buffer exchange the antibody into a carbonate/bicarbonate buffer (pH 8.5-9.0) to ensure the lysine residues are deprotonated and reactive.

-

Adjust the antibody concentration to 2-5 mg/mL.

-

-

Chelator Stock Solution Preparation:

-

Dissolve the NHS-ester chelator in a small volume of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).[17]

-

-

Conjugation Reaction:

-

Add the chelator stock solution to the antibody solution. The molar ratio of chelator to antibody typically ranges from 5:1 to 20:1, but should be optimized for each specific antibody-chelator pair.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.[]

-

-

Purification:

-

Purify the antibody-chelator conjugate from unreacted chelator using a pre-equilibrated SEC column.

-

Elute with a suitable buffer (e.g., PBS).

-

Collect fractions and monitor the protein elution using a UV-Vis spectrophotometer at 280 nm.

-

-

Characterization:

-

Determine the protein concentration of the purified conjugate.

-

The number of chelators per antibody can be determined using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of radionuclide and measuring the specific activity.

-

Radiolabeling of the Antibody-Chelator Conjugate

This protocol outlines the general procedure for radiolabeling the purified antibody-chelator conjugate.

Materials:

-

Purified antibody-chelator conjugate.

-

Radionuclide solution in a suitable buffer (e.g., ⁶⁸GaCl₃ in HCl, ¹⁷⁷LuCl₃ in HCl).

-

Reaction buffer (e.g., sodium acetate, ammonium acetate) to adjust the pH.

-

Heating block or water bath (if required).

-

Instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) for quality control.

Procedure:

-

Reaction Setup:

-

In a sterile, metal-free vial, add the antibody-chelator conjugate.

-

Add the reaction buffer to adjust the pH to the optimal range for the specific chelator and radionuclide (see Table 2).

-

Add the radionuclide solution to the vial.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature and for the appropriate duration (see Table 2). For example, ⁶⁸Ga-DOTA labeling often requires heating, while ⁶⁸Ga-NOTA labeling can be performed at room temperature.[13]

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) of the radiolabeled antibody using ITLC or radio-HPLC. The RCP should typically be >95%.

-

-

Purification (if necessary):

-

If the RCP is below the desired threshold, purify the radiolabeled antibody from free radionuclide using an appropriate method, such as SEC.

-

In Vitro Serum Stability Assay

This assay evaluates the stability of the radiolabeled antibody in human serum over time.[18][19][20]

Materials:

-

Purified radiolabeled antibody.

-

Fresh human serum.

-

Incubator at 37°C.

-

Analytical method to separate the intact radiolabeled antibody from released radionuclide and degradation products (e.g., ITLC, radio-HPLC, SDS-PAGE).

Procedure:

-

Incubation:

-

Add a known amount of the radiolabeled antibody to a vial containing human serum.

-

Incubate the mixture at 37°C.

-

-

Time-Point Sampling:

-

At various time points (e.g., 1, 4, 24, 48, and 72 hours), take an aliquot of the serum mixture.

-

-

Analysis:

-

Analyze each aliquot using a suitable analytical method to quantify the percentage of radioactivity that remains associated with the intact antibody.

-

-

Data Interpretation:

-

Plot the percentage of intact radiolabeled antibody versus time to assess the stability of the complex in serum.

-

In Vivo Biodistribution Study in a Murine Model

This study determines the distribution of the radiolabeled antibody in various organs and tissues over time.[21][22][23]

Materials:

-

Purified radiolabeled antibody.

-

Tumor-bearing mice (or healthy mice for initial pharmacokinetic studies).

-

Syringes and needles for intravenous injection.

-

Gamma counter or a suitable radiation detection instrument.

-

Dissection tools.

-

Balances for weighing organs.

Procedure:

-

Animal Dosing:

-

Inject a known amount of the radiolabeled antibody (typically 1-5 MBq) intravenously into a cohort of mice.

-

-

Tissue Harvesting:

-

At predetermined time points (e.g., 1, 4, 24, 48, 72 hours), euthanize a group of mice (typically 3-5 per time point).

-

Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle, bone).

-

-

Radioactivity Measurement:

-

Weigh each organ and tissue sample.

-

Measure the radioactivity in each sample using a gamma counter.

-

Also, measure the radioactivity of a standard of the injected dose.

-

-

Data Analysis:

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

-

Analyze the data to determine the tumor uptake, clearance profile, and accumulation in non-target organs.

-

Visualizing the Radiopharmaceutical Development Workflow

The development of a radiopharmaceutical from concept to clinical application is a complex, multi-stage process. The following diagram, generated using Graphviz, illustrates the logical workflow.

Conclusion

Macrocyclic chelators are indispensable components in the design and development of effective and safe radiopharmaceuticals. Their ability to form highly stable complexes with a wide range of radiometals is fundamental to the success of targeted nuclear medicine. A thorough understanding of their quantitative properties, coupled with the implementation of rigorous experimental protocols, is essential for advancing novel diagnostic and therapeutic agents from the laboratory to the clinic. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of this exciting and rapidly evolving field.

References

- 1. harvest.usask.ca [harvest.usask.ca]

- 2. books.rsc.org [books.rsc.org]

- 3. Macrocyclic chelates of radiometals for diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Towards Optimal Automated 68Ga-Radiolabeling Conditions of the DOTA-Bisphosphonate BPAMD Without Pre-Purification of the Generator Eluate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic and biodistribution analysis of monoclonal antibodies: a comprehensive study of antibody biodistribution and partitioning coefficients in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient 1-step radiolabeling of monoclonal antibodies to high specific activity with 225Ac for α-particle radioimmunotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of 64Cu-DOTA-PSMA-3Q and 64Cu-NOTA-PSMA-3Q utilizing NOTA and DOTA as bifunctional chelators in prostate cancer: preclinical assessment and preliminary clinical PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NHS ester protocol for labeling proteins [abberior.rocks]

- 17. lumiprobe.com [lumiprobe.com]

- 18. jnm.snmjournals.org [jnm.snmjournals.org]

- 19. aacrjournals.org [aacrjournals.org]

- 20. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to NO2A-(t-Bu ester) for Radiochemistry Beginners

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,4,7-Triazacyclononane-1,4-bis(t-butyl acetate), commonly known as NO2A-(t-Bu ester), a key building block in the development of radiopharmaceuticals. This document details its synthesis, deprotection, and application in radiolabeling, with a focus on its use in creating targeted imaging agents for positron emission tomography (PET).

Core Concepts: The Role of NO2A-(t-Bu ester) in Radiochemistry

NO2A-(t-Bu ester) is a macrocyclic chelator precursor. The 1,4,7-triazacyclononane (TACN) backbone provides a rigid and pre-organized framework for coordinating radiometals. The two tert-butyl ester protecting groups on the acetate arms allow for the selective functionalization of the secondary amine at the 7-position. This free amine serves as a crucial attachment point for biomolecules, such as peptides or antibodies, that can target specific biological markers, for instance, receptors overexpressed on cancer cells.

Following conjugation to a targeting vector, the tert-butyl ester groups are removed under acidic conditions to yield the active chelator, NO2A. This deprotected chelator can then efficiently form stable complexes with various radiometals, most notably Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), which are widely used in PET imaging. The resulting radiolabeled conjugate can be administered to visualize and quantify the expression of the targeted biological marker in vivo.

Data Presentation: Properties and Performance

Herein are summarized the key physicochemical and radiochemical properties of NO2A-(t-Bu ester) and its corresponding metal complexes.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₃₅N₃O₄ | |

| Molecular Weight | 357.50 g/mol | |

| CAS Number | 174137-97-4 | |

| Appearance | White to off-white solid | |

| Purity | >95% | |

| Solubility | Soluble in DMSO, DMF, Methanol |

| Complex Stability Constants | log K Value | Notes |

| Ga(III)-NOTA | 30.98 | The stability constant for the analogous NOTA chelator is provided as a close approximation for NO2A, highlighting the exceptionally high stability of the Ga(III) complex.[1][2] |

| Cu(II)-NOTA | 23.33 | The stability constant for the analogous NOTA chelator is provided as a close approximation for NO2A, indicating a highly stable complex suitable for ⁶⁴Cu radiolabeling.[2] |

| Radiometal | Typical Radiolabeling Conditions | Achievable Radiochemical Purity |

| ⁶⁸Ga | Aqueous buffer (e.g., acetate, HEPES), pH 3.5-4.5, 5-15 min at room temperature or gentle heating. | >95% |

| ⁶⁴Cu | Aqueous buffer (e.g., ammonium acetate), pH 5.5-7.5, 15-60 min at elevated temperatures (e.g., 75-95°C). | >95% |

Experimental Protocols

Synthesis of NO2A-(t-Bu ester)

This protocol describes the synthesis of 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane from 1,4,7-triazacyclononane (TACN).

Materials:

-

1,4,7-Triazacyclononane (TACN)

-

tert-Butyl bromoacetate

-

Acetonitrile (CH₃CN)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

Procedure:

-

Dissolve TACN in acetonitrile at 0°C.

-

Slowly add a solution of tert-butyl bromoacetate in acetonitrile dropwise to the TACN solution over a period of 4 hours, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Filter the reaction mixture and evaporate the filtrate to dryness.

-

Dissolve the residue in deionized water and adjust the pH to 3 with 1 M HCl.

-

Extract the aqueous solution with diethyl ether three times to remove any unreacted tert-butyl bromoacetate.

-

Adjust the pH of the aqueous layer to 8 with 1 M NaOH.

-

Extract the product into dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate to dryness to yield NO2A-(t-Bu ester) as a yellowish solid.

Deprotection of NO2A-(t-Bu ester)

This protocol outlines the removal of the tert-butyl ester protecting groups to generate the active NO2A chelator.

Materials:

-

NO2A-(t-Bu ester) conjugated to a biomolecule

-

Dichloromethane (CH₂Cl₂)

-

Trifluoroacetic acid (TFA)

-

Deionized water

-

Saturated sodium chloride (NaCl) solution

Procedure:

-

Dissolve the NO2A-(t-Bu ester) conjugate in a 1:1 mixture of dichloromethane and trifluoroacetic acid.

-

Stir the solution at room temperature for 5 hours.

-

Remove the dichloromethane and TFA under reduced pressure.

-

Dissolve the residue in dichloromethane.

-

Wash the organic solution twice with deionized water and once with a saturated NaCl solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected NO2A-conjugate.

Radiolabeling with Gallium-68

This protocol describes a typical procedure for the radiolabeling of a deprotected NO2A-peptide conjugate with ⁶⁸Ga.

Materials:

-

Deprotected NO2A-peptide conjugate

-

⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator

-

Acetate buffer (0.1 M, pH 4.0)

-

Sterile water for injection

Procedure:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

In a sterile reaction vial, add the deprotected NO2A-peptide conjugate dissolved in sterile water.

-

Add the acetate buffer to the reaction vial.

-

Add the ⁶⁸GaCl₃ eluate to the reaction vial.

-

Incubate the reaction mixture at room temperature for 10 minutes.

-

Determine the radiochemical purity using radio-TLC or radio-HPLC.

Mandatory Visualizations

Synthesis and Deprotection Workflow

Caption: Workflow for the synthesis, conjugation, and deprotection of NO2A.

Radiolabeling and Imaging Workflow

Caption: Workflow for radiolabeling and subsequent PET imaging.

Integrin αvβ3 Signaling Pathway Targeted by a NO2A-RGD Conjugate

Caption: Integrin αvβ3 signaling upon binding of a NO2A-RGD conjugate.

References

An In-depth Technical Guide to NO2A-(t-Bu ester): Physical and Chemical Characteristics for Researchers and Drug Development Professionals

Introduction: 1,4,7-Triazacyclononane-1,4-diacetic acid-7-(tert-butyl acetate), commonly known as NO2A-(t-Bu ester), is a crucial bifunctional chelator in the field of radiopharmaceutical development and medical imaging. Its molecular structure, featuring a triazacyclononane macrocycle with two acetic acid tert-butyl ester arms, allows for the stable chelation of various metal ions while providing a reactive site for conjugation to biomolecules. This guide provides a comprehensive overview of the physical and chemical characteristics of NO2A-(t-Bu ester), including detailed experimental protocols and logical workflows for its synthesis and application.

Physical and Chemical Properties

NO2A-(t-Bu ester) is a synthetic organic compound that serves as a key building block in the creation of targeted imaging agents. Below is a summary of its fundamental properties.

Table 1: General and Physical Characteristics of NO2A-(t-Bu ester)

| Property | Value | Source/Comment |

| Chemical Name | 1,4,7-Triazacyclononane-1,4-bis(t-butyl acetate) | [1][2] |

| Synonyms | tert-Butyl 2-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetate | [2] |

| CAS Number | 174137-97-4 | [1][2] |

| Molecular Formula | C₁₈H₃₅N₃O₄ | [1] |

| Molecular Weight | 357.50 g/mol | [1][2] |

| Appearance | White powder | Inferred from synthesis of similar compounds. |

| Melting Point | Not explicitly reported. The parent compound, 1,4,7-Triazacyclononane, has a melting point of 42-45 °C. The addition of the bulky tert-butyl ester groups would likely alter this value. | |

| Boiling Point | Not reported. Likely to decompose at high temperatures. | |

| Solubility | Soluble in polar organic solvents such as acetonitrile, dichloromethane, and methanol. Limited solubility in water. | Based on solvents used in synthesis and purification protocols. |

| Purity | Typically >95% | [1][2] |

Table 2: Spectroscopic Data for NO2A-(t-Bu ester)

| Technique | Data |

| ¹H NMR | Data for a similar compound, 1,4,7-Triazacyclononane-1,4-bis(acetate), is available and can be used for comparative purposes. The spectrum of NO2A-(t-Bu ester) would show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm) and the macrocyclic ring protons. |

| ¹³C NMR | Similar to ¹H NMR, data for related structures can provide expected chemical shift ranges. Key signals would include those for the tert-butyl carbons, the carbonyl carbons of the ester groups, and the carbons of the triazacyclononane ring. |

| Mass Spectrometry | The expected mass for the protonated molecule [M+H]⁺ is approximately 358.27 g/mol . |

Experimental Protocols

Synthesis of NO2A-(t-Bu ester)

The synthesis of NO2A-(t-Bu ester) involves the dialkylation of 1,4,7-triazacyclononane (TACN) with tert-butyl bromoacetate. The following protocol is adapted from published literature.

Materials:

-

1,4,7-Triazacyclononane (TACN)

-

tert-Butyl bromoacetate

-

Acetonitrile (CH₃CN), anhydrous

-

Deionized (DI) water

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Ether

-

Hexane

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4,7-triazacyclononane in anhydrous acetonitrile.

-

Alkylation: Cool the solution to 0 °C in an ice bath. Add a solution of tert-butyl bromoacetate (approximately 2 equivalents) in anhydrous acetonitrile dropwise to the TACN solution over several hours.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove any precipitate.

-

Evaporate the filtrate under reduced pressure to obtain a residue.

-

Dissolve the residue in deionized water.

-

-

Purification by pH-Controlled Extraction:

-

Adjust the pH of the aqueous solution to approximately 3 with 1 M HCl.

-

Extract the aqueous layer with ether or dichloromethane to remove any tri-substituted by-product.

-

Adjust the pH of the aqueous layer to approximately 8 with 1 M NaOH.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic layers from the basic extraction, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

-

Final Purification: The resulting residue can be further purified by treating with ether and hexane to precipitate the pure NO2A-(t-Bu ester) as a white powder.

Characterization

The identity and purity of the synthesized NO2A-(t-Bu ester) should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (e.g., ESI-MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

Logical Relationships and Workflows

Synthesis Workflow

The synthesis of NO2A-(t-Bu ester) follows a logical progression from starting materials to the final purified product.

Application in Radiopharmaceutical Development

NO2A-(t-Bu ester) serves as a bifunctional chelator, enabling the attachment of a radiometal to a targeting biomolecule (e.g., a peptide or antibody).

Chemical Characteristics and Applications

The primary chemical characteristic of NO2A-(t-Bu ester) is its function as a bifunctional chelator. The 1,4,7-triazacyclononane ring provides a stable coordination environment for various metal ions, particularly trivalent radiometals like Gallium-68 (⁶⁸Ga). The tert-butyl ester groups serve as protecting groups for the carboxylic acid functionalities. One of the nitrogen atoms on the macrocycle remains available for conjugation to a targeting biomolecule.

This dual functionality makes NO2A-(t-Bu ester) a valuable tool in the development of targeted radiopharmaceuticals for diagnostic imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The general workflow involves:

-